Chemical structure and properties of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
Chemical structure and properties of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
An In-depth Technical Guide on the Synthesis, Characterization, and Potential Applications of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
Authored by a Senior Application Scientist
Abstract: The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] This guide delves into the chemical landscape of a novel, yet-to-be-synthesized thiazole derivative, 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole. We will explore its proposed synthesis, predict its physicochemical properties and reactivity, and discuss its potential as a versatile building block in drug discovery. This document serves as a forward-looking technical resource for researchers and scientists engaged in the exploration of new chemical entities.
Introduction: The Rationale for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug design, exhibiting a wide array of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[2][4] The continual exploration of novel thiazole derivatives is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.[5]
The subject of this guide, 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole, presents a unique combination of a biologically active thiazole core and a highly functionalized propargyl chloride side chain. The propargyl chloride moiety is a versatile chemical handle, amenable to a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[6] This dual functionality makes the target molecule a promising scaffold for the construction of diverse chemical libraries for high-throughput screening.
This guide will provide a comprehensive overview of a proposed synthetic route, predicted chemical properties, and potential applications of this novel compound, offering a roadmap for its future investigation and exploitation in medicinal chemistry.
Proposed Synthesis and Purification
The synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is proposed as a multi-step sequence, leveraging established methodologies for the construction of the 1,2-thiazole ring and the functionalization of alkynes.
Synthetic Pathway
A plausible synthetic route would involve the initial preparation of a 5-alkynyl-1,2-thiazole precursor, followed by the introduction of the chloromethyl group. A potential disconnection approach is outlined below:
Caption: Proposed retrosynthetic analysis for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Iodo-1,2-thiazole
A suitable starting material would be 5-iodo-1,2-thiazole. While not commercially available, it can be synthesized from 1,2-thiazole through a halogenation reaction.
Step 2: Sonogashira Coupling to form 5-(Prop-1-yn-1-yl)-1,2-thiazole
The 5-iodo-1,2-thiazole would then undergo a Sonogashira coupling with a suitable propyne derivative, such as propargyl alcohol protected with a silyl group (e.g., trimethylsilyl).
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Protocol: To a solution of 5-iodo-1,2-thiazole (1.0 eq) in a suitable solvent such as THF or dioxane, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). Then, add a solution of the protected propargyl alcohol (1.2 eq) and a base such as triethylamine (2.0 eq). The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, monitored by TLC. After workup and purification by column chromatography, the protected 5-(prop-1-yn-1-yl)-1,2-thiazole is obtained. Deprotection of the silyl group would yield the desired precursor.
Step 3: Chloromethylation of 5-(Prop-1-yn-1-yl)-1,2-thiazole
The final step involves the introduction of the chloromethyl group at the terminal position of the alkyne.
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Protocol: The 5-(prop-1-yn-1-yl)-1,2-thiazole (1.0 eq) is dissolved in a suitable solvent like dioxane. Paraformaldehyde (1.5 eq), copper(I) chloride (0.1 eq), and N,N'-dimethylethylenediamine (DMEDA) (0.2 eq) are added. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Purification and Characterization
Purification of the final product would likely be achieved through column chromatography on silica gel.[7] Characterization would be performed using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C≡C triple bond and the C-Cl bond.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Predicted Physicochemical Properties
The predicted properties of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C₆H₄ClNS |
| Molecular Weight | 157.62 g/mol |
| Appearance | Likely a pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water. |
| Boiling Point | Estimated to be in the range of 180-220 °C at atmospheric pressure. |
| Stability | The propargyl chloride moiety may be sensitive to heat and light, and potentially unstable in the presence of strong bases or nucleophiles.[6][8] |
Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | δ (ppm): ~4.3 (s, 2H, -CH₂Cl), ~7.5-8.5 (m, 2H, thiazole protons) |
| ¹³C NMR | δ (ppm): ~30 (-CH₂Cl), ~80-90 (alkyne carbons), ~120-150 (thiazole carbons) |
| IR (cm⁻¹) | ~2200-2250 (C≡C stretch), ~700-800 (C-Cl stretch) |
| Mass Spec (m/z) | [M]⁺ at 157/159 (due to ³⁵Cl/³⁷Cl isotopes) |
Predicted Reactivity and Potential for Further Functionalization
The chemical reactivity of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is dictated by the electrophilic propargyl chloride and the aromatic thiazole ring.
Caption: Potential reaction pathways for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.
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Nucleophilic Substitution: The chlorine atom is susceptible to displacement by a wide range of nucleophiles, such as amines, thiols, and azides. This allows for the introduction of diverse functional groups and the construction of larger molecules.
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Sonogashira Coupling: While the alkyne is not terminal, the thiazole ring could be further functionalized. For instance, if a bromo or iodo substituent is present at the C2 or C4 position, it could participate in palladium-catalyzed cross-coupling reactions.
-
Click Chemistry: The alkyne moiety can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazole rings. This is a highly efficient and versatile method for linking the thiazole scaffold to other molecules.
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Thiazole Ring Chemistry: The thiazole ring itself can undergo electrophilic aromatic substitution, although the reactivity is influenced by the substituents.[9]
Potential Applications in Drug Discovery
The unique structural features of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole make it a highly attractive building block for medicinal chemistry programs.
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Scaffold for Library Synthesis: Its versatile reactivity allows for the rapid generation of a large and diverse library of compounds. This is invaluable for high-throughput screening campaigns to identify new drug leads.
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Fragment-Based Drug Design (FBDD): The molecule can serve as a starting point in FBDD, where small fragments with weak binding affinity to a biological target are identified and then optimized to create more potent leads.
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Covalent Inhibitors: The reactive propargyl chloride moiety could be exploited to design covalent inhibitors that form a permanent bond with a specific amino acid residue in a target protein. This can lead to highly potent and selective drugs.
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Probes for Chemical Biology: The alkyne handle allows for the attachment of reporter tags (e.g., fluorescent dyes, biotin) via click chemistry, enabling the use of these molecules as probes to study biological processes.
Conclusion
While 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is a novel compound with no currently reported synthesis or applications, its constituent chemical motifs suggest it holds significant promise as a versatile building block for drug discovery and chemical biology. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a laboratory setting. The predicted reactivity of this molecule opens up a multitude of possibilities for the creation of new chemical entities with potentially valuable biological activities. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential.
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